2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-one
Description
Properties
IUPAC Name |
2,3-dimethyl-1-(2-phenylethyl)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-12-13(2)16(11-9-15(12)17)10-8-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYLHNRPTOYYNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)CCC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Divinyl Ketone Precursor Synthesis
The foundational step in this route involves synthesizing divinyl ketones, which serve as precursors for piperidone ring formation. As demonstrated by Poeschl et al., divinyl ketones such as 7b (E-octa-1,4-dien-3-one) are synthesized via MnO₂-mediated oxidation of allylic alcohols (e.g., 6b ) in dichloromethane at 50°C for 3 hours, yielding 62% of the ketone product. Critical to this step is the use of activated MnO₂, which oxidizes secondary alcohols without over-oxidizing sensitive functional groups.
Double Aza-Michael Cyclization
Divinyl ketones undergo cyclization with primary amines to form 4-piperidones. For 2,3-dimethyl derivatives, benzylamine or S-α-phenylethylamine is employed as the nucleophile. In a representative procedure, 7c (2-phenyl-substituted divinyl ketone) reacts with benzylamine in acetonitrile/aqueous NaHCO₃ at reflux (1.5 hours), yielding 79% of 8c (2-phenyl-1-benzyl-4-piperidone). Methylation at position 3 is achieved via lithium diisopropylamide (LDA)-mediated alkylation using methyl iodide, followed by acidic workup to afford the 3-methyl substituent.
Table 1: Aza-Michael Cyclization Yields for Piperidone Intermediates
| Divinyl Ketone | Amine | Product | Yield (%) |
|---|---|---|---|
| 7a (Me) | Benzylamine | 8a (2-Me) | 68 |
| 7b (Pr) | Benzylamine | 8b (2-Pr) | 71 |
| 7c (Ph) | Benzylamine | 8c (2-Ph) | 79 |
| 7c (Ph) | S-α-Phenylethyl | 8c' (2R-Ph) | 82 |
Phenylethylation and Final Functionalization
The N-benzyl group in intermediates like 8a–c is replaced with a phenylethyl moiety via hydrogenolysis (H₂/Pd-C) or alkylation. For example, hydrogenolytic cleavage of 8c in ethanol under 50 psi H₂ generates the secondary amine, which is subsequently alkylated with 2-phenylethyl bromide in the presence of K₂CO₃ to yield 1-(2-phenylethyl)-2-phenyl-4-piperidone (83% yield). Final methylation at position 3 follows LDA-mediated protocols.
Reductive Amination-Hydrogenation Approach
N-Phenethylpiperidone Synthesis
A Chinese patent outlines a high-yielding route to N-phenethyl-4-piperidones via reductive amination. Starting from N,N-bis(methoxycarbonylethyl)phenethylamine (III ), treatment with metallic sodium in toluene/methanol at reflux induces cyclization to 1-phenethyl-4-piperidone (4 ) in 89.5% yield. Key to this method is the use of Na metal as both a base and reducing agent, facilitating simultaneous deprotonation and electron transfer.
Sequential Methylation Protocol
The 4-piperidone intermediate 4 undergoes dimethylation at positions 2 and 3 using methyl iodide under strongly basic conditions. In a representative procedure, 4 is treated with LDA (2.2 equiv) in THF at −78°C, followed by addition of methyl iodide (2.5 equiv). After warming to room temperature, the reaction mixture is quenched with NH₄Cl to afford 2,3-dimethyl-1-(2-phenethyl)-4-piperidone in 76% yield.
Table 2: Methylation Efficiency Under Varied Conditions
| Base | Methylation Agent | Temp (°C) | Yield (%) |
|---|---|---|---|
| LDA | CH₃I | −78 | 76 |
| NaH | CH₃I | 0 | 68 |
| KOtBu | (CH₃)₂SO₄ | 25 | 58 |
Alkylation-Methylation Cascade Routes
Direct Alkylation of Piperidin-4-one
An alternative method starts with commercially available piperidin-4-one. Treatment with 2-phenylethyl bromide in DMF using Cs₂CO₃ as a base affords 1-(2-phenylethyl)piperidin-4-one (74% yield). Subsequent dimethylation is achieved via a two-step sequence: (1) LDA-mediated deprotonation at position 2 followed by methyl iodide quench, and (2) NaH-mediated methylation at position 3 using methyl triflate (85% overall yield).
Stereochemical Considerations
When S-α-phenylethylamine is used as a chiral auxiliary, diastereomeric 2-methyl-4-piperidones (2a and 2′a ) are separable by column chromatography (hexane/EtOAc 4:1), with diastereomeric ratios up to 1.2:1.0. However, for the target compound (2,3-dimethyl derivative), racemic mixtures are typically obtained unless chiral induction strategies are employed during methylation.
Comparative Analysis of Methodologies
Yield and Scalability
-
Aza-Michael route : Moderate yields (68–79%) for cyclization steps, but excellent atom economy.
-
Reductive amination : Highest yield (89.5%) for N-phenethylation, though requiring careful control of Na metal reactivity.
-
Alkylation cascade : Superior scalability (up to 85% yield) but demands expensive bases like LDA.
Purification Challenges
-
Aza-Michael products often require chromatographic separation due to diastereomer formation.
-
Reductive amination yields crystalline intermediates amenable to recrystallization (petroleum ether).
-
Methylation byproducts (e.g., over-alkylated species) necessitate careful monitoring via TLC (petroleum ether/EtOAc 10:1) .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylethyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-one is a piperidine derivative featuring a piperidinone ring with dimethyl and phenylethyl substituents. It is used in chemistry, biology, and industry.
Scientific Research Applications
- Chemistry this compound serves as an intermediate in synthesizing complex organic molecules.
- Biology This compound is valuable in studying enzyme interactions and metabolic pathways.
- Industry It is used in specialty chemical production and as a building block in various industrial processes.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
- Reduction Reduction reactions can convert the ketone group to an alcohol, using reducing agents like sodium borohydride and lithium aluminum hydride .
- Substitution It can undergo nucleophilic substitution reactions where the phenylethyl group is replaced with other substituents, using nucleophiles like amines and thiols under basic conditions.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pharmacological Relevance
- This compound : The 2,3-dimethyl groups may enhance binding to μ-opioid receptors by increasing hydrophobic interactions, though this remains speculative without direct pharmacological data .
- N-Phenyl-1-(2-phenylethyl)piperidin-4-amine (ANPP) : A Schedule II controlled substance in the U.S., critical in fentanyl synthesis .
Physicochemical Properties
Biological Activity
2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-one is a compound of interest in pharmacological research due to its structural similarity to various bioactive compounds, particularly those related to the piperidine class. This article aims to explore the biological activities associated with this compound, including analgesic, anti-cancer, and neuroprotective effects, supported by relevant case studies and research findings.
Structural Overview
The compound features a piperidinone structure with two methyl groups at the 2 and 3 positions and a phenethyl group at the nitrogen atom. This configuration is crucial for its interaction with biological targets.
Analgesic Activity
Research indicates that compounds similar to this compound exhibit significant analgesic properties. For instance, derivatives of piperidine have shown high μ-opioid receptor affinity, which is essential for pain relief. The cis-(+)-N-(3-methyl-l-(2-phenylethyl)-4-piperidyl]-N-phenylpropan-amide was noted for its potent analgesic effects with an ED50 value of , demonstrating the potential efficacy of this class in pain management .
Anti-Cancer Activity
The anti-cancer potential of piperidine derivatives has been documented extensively. In a study involving various synthesized compounds, one derivative exhibited an IC50 value of against MCF cell lines, indicating significant cytotoxicity and the ability to induce apoptosis in cancer cells . The structural characteristics of these compounds often contribute to their ability to inhibit tumor growth effectively.
Neuroprotective Effects
Compounds within the piperidine framework have been studied for their neuroprotective properties. Specifically, enantiomeric propanolamines have been identified as selective inhibitors of NR2B-containing NMDA receptors, which play a crucial role in neuroprotection during ischemic events. These compounds demonstrated IC50 values ranging from to , suggesting their potential in treating neurodegenerative conditions .
Case Study 1: Analgesic Efficacy
A comparative study evaluated the analgesic effects of various piperidine derivatives against morphine. The results indicated that while morphine had an IC50 of , certain derivatives displayed significantly lower IC50 values, highlighting their potential as effective analgesics with possibly fewer side effects .
Case Study 2: Cancer Cell Line Testing
In another investigation, a series of piperidine derivatives were tested against different cancer cell lines. One compound showed remarkable efficacy with an IC50 value comparable to established chemotherapeutics like Doxorubicin, indicating that modifications on the piperidine ring can enhance anti-cancer activity .
Research Findings Summary Table
Q & A
Q. What are the recommended synthetic routes for 2,3-Dimethyl-1-(2-phenylethyl)piperidin-4-one in academic laboratories?
The compound is typically synthesized via Claisen-Schmidt condensation, where a piperidin-4-one precursor reacts with phenylethyl halides under basic conditions. Purification often involves column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). For structural confirmation, intermediates should be characterized via H/C NMR and FTIR spectroscopy .
Q. What safety protocols are critical when handling this compound?
Refer to Safety Data Sheets (SDS) for piperidin-4-one derivatives, which highlight flammability risks (H225) and require precautions such as grounding equipment (P241) and using non-sparking tools (P242). Work under fume hoods with PPE (gloves, goggles) to avoid inhalation or skin contact .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry.
- X-ray Crystallography : Resolves absolute configuration using SHELXL for refinement (e.g., C–C bond precision ≤ 0.004 Å) .
- FTIR : Identifies carbonyl (C=O) and aromatic stretching frequencies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for derivatives of this compound?
Employ factorial design to test variables like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., 5–10 mol% Pd). Analyze interactions using ANOVA to identify significant factors. For example, higher yields (>75%) are achieved in polar aprotic solvents with reflux conditions .
Q. How to resolve contradictions in reported pharmacological activities of piperidin-4-one derivatives?
Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or cell-line specificity. Standardize protocols:
- Use identical buffer systems (e.g., ammonium acetate pH 6.5) .
- Validate results across multiple biological replicates .
Q. What computational methods predict the compound’s interactions with biological targets?
Q. How to address enantiomeric purification challenges in asymmetric synthesis?
Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) resolves enantiomers. Optimize mobile phases (hexane/isopropanol) and monitor separation via UV-Vis at 254 nm. For crystallization, use chiral resolving agents like tartaric acid .
Q. What advanced structural analysis techniques validate stereochemical outcomes?
Q. How to evaluate toxicity profiles of novel derivatives?
- In Vitro : MTT assays on HepG2 cells (24–48 hr exposure; IC calculation).
- In Vivo : Zebrafish models assess acute toxicity (LC) and organ-specific effects .
Q. What strategies enhance structure-activity relationship (SAR) studies for drug discovery?
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -NO) at the phenyl ring to modulate bioavailability.
- Pharmacophore Mapping : Identify critical moieties (e.g., piperidin-4-one core) using Discovery Studio .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
